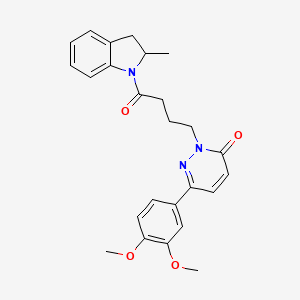
6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3,4-dimethoxyphenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O3, and its structure features a pyridazine ring substituted with a dimethoxyphenyl group and an indoline moiety. This unique arrangement is expected to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, similar to other compounds in its class. The presence of the pyridazine ring may facilitate binding to target proteins, potentially affecting various signaling pathways involved in cellular processes.
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
- In vitro Studies :
- Cell Lines : The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results : Preliminary results suggest that the compound exhibits cytotoxic effects at micromolar concentrations, with IC50 values indicating effective inhibition of cell growth.
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress in cells. The compound's structural features suggest potential antioxidant activity:
- Mechanism : The presence of methoxy groups may enhance electron donation, contributing to free radical scavenging.
- Experimental Evidence : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This could have implications for skin-related conditions such as hyperpigmentation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound using B16F10 murine melanoma cells. The findings indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated that the compound exhibited a high degree of scavenging activity comparable to established antioxidants like ascorbic acid.
属性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17-15-19-7-4-5-8-21(19)28(17)25(30)9-6-14-27-24(29)13-11-20(26-27)18-10-12-22(31-2)23(16-18)32-3/h4-5,7-8,10-13,16-17H,6,9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJXRRNZTQSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













